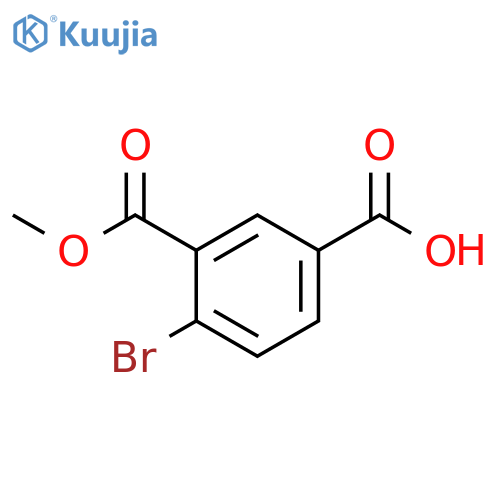

Cas no 41684-08-6 (4-bromo-3-(methoxycarbonyl)benzoic acid)

41684-08-6 structure

商品名:4-bromo-3-(methoxycarbonyl)benzoic acid

CAS番号:41684-08-6

MF:C9H7BrO4

メガワット:259.053482294083

MDL:MFCD22490651

CID:5459010

PubChem ID:69239557

4-bromo-3-(methoxycarbonyl)benzoic acid 化学的及び物理的性質

名前と識別子

-

- 1,3-Benzenedicarboxylic acid, 4-bromo-, 3-methyl ester

- 4-bromo-3-(methoxycarbonyl)benzoic acid

-

- MDL: MFCD22490651

- インチ: 1S/C9H7BrO4/c1-14-9(13)6-4-5(8(11)12)2-3-7(6)10/h2-4H,1H3,(H,11,12)

- InChIKey: JZKLLJIVSIUAJD-UHFFFAOYSA-N

- ほほえんだ: C1(C(O)=O)=CC=C(Br)C(C(OC)=O)=C1

4-bromo-3-(methoxycarbonyl)benzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-8815016-0.1g |

4-bromo-3-(methoxycarbonyl)benzoic acid |

41684-08-6 | 95.0% | 0.1g |

$420.0 | 2025-03-21 | |

| Enamine | EN300-8815016-0.5g |

4-bromo-3-(methoxycarbonyl)benzoic acid |

41684-08-6 | 95.0% | 0.5g |

$947.0 | 2025-03-21 | |

| Enamine | EN300-8815016-0.25g |

4-bromo-3-(methoxycarbonyl)benzoic acid |

41684-08-6 | 95.0% | 0.25g |

$601.0 | 2025-03-21 | |

| Enamine | EN300-8815016-10.0g |

4-bromo-3-(methoxycarbonyl)benzoic acid |

41684-08-6 | 95.0% | 10.0g |

$5221.0 | 2025-03-21 | |

| 1PlusChem | 1P028X5O-50mg |

4-bromo-3-(methoxycarbonyl)benzoicacid |

41684-08-6 | 95% | 50mg |

$399.00 | 2024-05-02 | |

| 1PlusChem | 1P028X5O-5g |

4-bromo-3-(methoxycarbonyl)benzoicacid |

41684-08-6 | 95% | 5g |

$4413.00 | 2024-05-02 | |

| 1PlusChem | 1P028X5O-10g |

4-bromo-3-(methoxycarbonyl)benzoicacid |

41684-08-6 | 95% | 10g |

$6515.00 | 2024-05-02 | |

| Aaron | AR028XE0-5g |

4-bromo-3-(methoxycarbonyl)benzoicacid |

41684-08-6 | 95% | 5g |

$4865.00 | 2023-12-15 | |

| Aaron | AR028XE0-100mg |

4-bromo-3-(methoxycarbonyl)benzoicacid |

41684-08-6 | 95% | 100mg |

$603.00 | 2025-02-17 | |

| 1PlusChem | 1P028X5O-100mg |

4-bromo-3-(methoxycarbonyl)benzoicacid |

41684-08-6 | 95% | 100mg |

$581.00 | 2024-05-02 |

4-bromo-3-(methoxycarbonyl)benzoic acid 関連文献

-

Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116

-

2. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722

-

Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194

-

Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096

-

Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998

41684-08-6 (4-bromo-3-(methoxycarbonyl)benzoic acid) 関連製品

- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)

- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)

- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)

- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)

- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)

- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)

- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量